Naloxone hydrochloride dihydrate

概要

説明

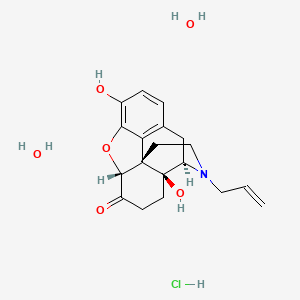

Naloxone Hydrochloride Dihydrate (C19H21NO4·HCl·2H2O) is an opioid antagonist used for the complete or partial reversal of opioid overdose . It has a molecular weight of 399.87 .

Synthesis Analysis

The synthetic method of naloxone hydrochloride involves several steps, including refining, dissolving, filtration under diminished pressure, decompression distillation, and drying at room temperature .Molecular Structure Analysis

The crystal structure of anhydrous naloxone hydrochloride forms one-dimensional chains through hydrogen bonds . The structure of naloxone hydrochloride dihydrate is stabilized by water molecules, causing its unit cell to shrink but the symmetry remains unchanged when compared to that of the anhydrous form .Chemical Reactions Analysis

Naloxone is a specific, competitive opioid antagonist that acts at opioid receptors with agonist or mixed agonist-antagonist activity .Physical And Chemical Properties Analysis

Naloxone Hydrochloride Dihydrate is anhydrous or contains two molecules of water of hydration. It contains not less than 98.0 percent and not more than 100.5 percent of naloxone hydrochloride (C19H21NO4·HCl), calculated on the dried basis .科学的研究の応用

Opioid Overdose Management

Naloxone hydrochloride dihydrate: is widely used as an emergency treatment for known or suspected opioid overdose. It acts as an opioid antagonist, rapidly displacing opioids from their receptors and reversing the effects, particularly respiratory depression . The development of intranasal formulations, such as FMXIN001 , a dry powder-based naloxone intranasal formulation, has shown promise for faster action compared to traditional nasal sprays, offering a more effective intervention during critical moments .

Addiction and Alcoholism Studies

Naloxone’s ability to block opioid receptors makes it a valuable tool in addiction research. It is used to study the mechanisms of addiction and the potential for relapse. Additionally, naloxone is investigated for its role in alcoholism research, examining its effects on alcohol intake and craving among individuals with alcohol use disorder .

Pharmacokinetics and Bioavailability Studies

Researchers utilize naloxone hydrochloride dihydrate to investigate pharmacokinetic profiles and bioavailability of opioid antagonists. Comparative studies between different formulations, such as intramuscular, intravenous, and intranasal routes, provide insights into the most effective delivery methods for rapid action in overdose situations .

Analytical Applications in Pharma

Naloxone hydrochloride dihydrate is used in pharmaceutical analytical applications, including quality control testing and calibration requirements. It serves as a standard for method development in qualitative and quantitative analyses of pharmaceutical products .

作用機序

Target of Action

Naloxone hydrochloride dihydrate primarily targets the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins . They play a crucial role in analgesia, and are also involved in the reward system and addictive behavior .

Mode of Action

Naloxone is a specific, competitive opioid antagonist . It acts at opioid receptors with agonist or mixed agonist-antagonist activity . More specifically, naloxone has a high affinity for μ-opioid receptors, where it acts as an inverse agonist , causing the rapid removal of any other drugs bound to these receptors . This competitive displacement of opioid agonists at the μ-opioid receptor (MOR) is the primary mechanism of action .

Biochemical Pathways

The primary biochemical pathway affected by naloxone involves the down-regulation and desensitization of opioid receptors and protein kinase C stimulation . In conjunction with calcium salts, naloxone has been proposed to participate in the control of calcium turnover and the pain and functional activity of endocrine glands .

Pharmacokinetics

Naloxone is rapidly eliminated due to high clearance, with a half-life of 60-120 minutes . Its metabolites are inactive . Major routes for administration are intravenous, intramuscular, and intranasal, the latter primarily for take-home naloxone . Nasal bioavailability is about 50% . The duration of action of 1 mg intravenous (IV) is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

Naloxone is used to block or reverse the effects of opioid drugs, particularly within the setting of drug overdoses . It can rapidly reverse life-threatening symptoms such as respiratory depression, reduced heart rate, slurred speech, drowsiness, and constricted pupils . If untreated, these symptoms can progress to vomiting, absent pulse and breathing, loss of consciousness, and even death .

Action Environment

The action of naloxone can be influenced by environmental factors. For example, the absorption and onset of action of intranasal naloxone are similar to intramuscular naloxone, but are slower than intravenous naloxone . The delayed onset can create a false impression that the dose was inadequate and may result in unnecessary redosing and opioid withdrawal symptoms . Therefore, it’s important to ensure appropriate intervals between each dose along with rescue breaths .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;dihydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH.2H2O/c1-2-8-20-9-7-18-15-11-3-4-12(21)16(15)24-17(18)13(22)5-6-19(18,23)14(20)10-11;;;/h2-4,14,17,21,23H,1,5-10H2;1H;2*1H2/t14-,17+,18+,19-;;;/m1.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXMZWEASFRBVKY-IOQDSZRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199452 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naloxone hydrochloride dihydrate | |

CAS RN |

51481-60-8 | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naloxone hydrochloride dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphinan-6-one, 4,5-epoxy-3,14-dihydroxy-17-(2-propenyl)-, hydrochloride, dihydrate, (5α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NALOXONE HYDROCHLORIDE DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q187997EE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Naloxone Hydrochloride Dihydrate interact with its target and what are the downstream effects?

A1: Naloxone Hydrochloride Dihydrate acts as a potent opioid antagonist, primarily targeting μ-opioid receptors. [, ] Its mechanism of action involves competitive binding to these receptors, effectively blocking the effects of opioid agonists like heroin, morphine, and oxycodone. [] This competitive antagonism effectively reverses opioid overdose symptoms, including respiratory depression, sedation, and analgesia. [, ]

Q2: What is the structural characterization of Naloxone Hydrochloride Dihydrate?

A2: While the provided abstracts do not delve into detailed spectroscopic data, one study focuses on the "Experimental electron density distribution of naloxone hydrochloride dihydrate, a potent opiate antagonist". [] This suggests the use of techniques like X-ray diffraction to elucidate its structure. Another study investigates "The crystal structure of a narcotic antagonist: naloxone hydrochloride dihydrate". [] These studies highlight the importance of structural characterization for understanding the molecule's interactions and activity.

Q3: Can you describe the in vitro and in vivo efficacy of Naloxone Hydrochloride Dihydrate?

A3: While the abstracts don't mention specific in vitro assays, a study focusing on opioid addiction treatment describes a clinical trial where Naloxone Hydrochloride Dihydrate, in combination with Buprenorphine Hydrochloride, formed the intervention strategy. [] This randomized clinical trial evaluated different tapering regimens of Buprenorphine Hydrochloride followed by Naloxone Hydrochloride Dihydrate therapy in patients with prescription opioid dependence. [] The study demonstrated the efficacy of the 4-week taper regimen combined with Naloxone Hydrochloride Dihydrate in achieving opioid abstinence and positive treatment response. []

Q4: Is there any research on Naloxone Hydrochloride Dihydrate's potential for cross-reactivity in immunoassays?

A4: Yes, one study investigates the "Cross-reactivity of naloxone with oxycodone immunoassays: implications for individuals taking Suboxone." [] This research highlights a critical consideration for accurate drug monitoring in patients prescribed Suboxone, a combination of Buprenorphine Hydrochloride and Naloxone Hydrochloride Dihydrate. The study explores the possibility of naloxone influencing the results of oxycodone immunoassays, emphasizing the need for awareness and potentially alternative testing methods to avoid misinterpretations. []

Q5: Are there any studies exploring alternative applications of Naloxone Hydrochloride Dihydrate beyond opioid overdose treatment?

A5: Interestingly, one study investigates the potential of Naloxone Hydrochloride Dihydrate as a spawn induction suppressor in coral reef restoration. [] This research tested the effects of various chemicals, including Naloxone Hydrochloride Dihydrate, on spawning induction in Acropora cervicornis corals. [] While Naloxone Hydrochloride Dihydrate did induce spawning, the rates were lower than the control group, suggesting a potential suppressive effect. [] This highlights the diverse applications of this compound beyond its traditional medical use.

Q6: What are the known toxicological aspects and safety profile of Naloxone Hydrochloride Dihydrate?

A6: While the provided abstracts don't delve into specific toxicological data or long-term effects, they highlight that Naloxone Hydrochloride Dihydrate, particularly when administered intravenously, can precipitate opioid withdrawal symptoms in individuals with opioid dependence. [] This highlights the importance of careful administration and monitoring, particularly in individuals with a history of opioid use.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2Z)-2-[(4-chloro-3-nitrophenyl)hydrazinylidene]-4-formyl-6-methyl-5-oxopyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B1676840.png)

![N-(5-Pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-3-yl)butyramide](/img/structure/B1676843.png)

![4,6-Dimethyl-N-[(E)-1-pyridin-2-ylethylideneamino]pyrimidin-2-amine](/img/structure/B1676848.png)

![2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B1676849.png)

![1-Quinolin-5-yloxy-3-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)piperazin-1-yl]propan-2-ol](/img/structure/B1676850.png)

![(5Z)-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1676854.png)

![1-[4-(2,3-Dimethoxybenzoyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B1676856.png)

![Benzyl 6-methyl-2-oxo-4-[4-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B1676858.png)

![6-[(4-Methylphenyl)thio]-2,3-dihydro-2-(4-methoxyphenyl)-5-methyl-3-oxo-4-pyridazinecarbonitrile](/img/structure/B1676861.png)